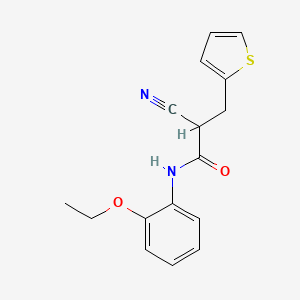

![molecular formula C25H24N2OS B2626385 N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-53-8](/img/structure/B2626385.png)

N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

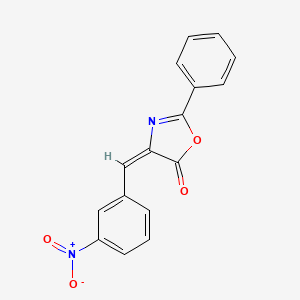

The carbonyl bond in aryl and indole carboxamides typically aligns parallel to the aryl rings due to extended pi orbital interactions . A crystal of the N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide was grown and single crystal X-ray analysis confirmed the reversed amide functionality .Chemical Reactions Analysis

The reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated . This approach was extended to the preparation of N-(indol-2-yl)amides from the corresponding indole-2-carboxazides .Wissenschaftliche Forschungsanwendungen

Potential as Anti-Helicobacter pylori Agents

Research has identified compounds with structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, showing potent activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, have displayed low minimal inhibition concentration (MIC) values against a variety of H. pylori strains, including those resistant to conventional treatments. The rate of resistance development against these compounds is clinically acceptable, and pharmacokinetic studies have revealed in vivo exposure levels comparable with antimicrobials used in H. pylori treatment regimens (Carcanague et al., 2002).

Synthesis and Reactions with Indole

The synthesis of 1-benzyl-3-chloroalkyl-5-chloropyrazoles and their reactions with indole have been explored, producing 3-(heter-1-yl)alkyl-substituted 1-benzyl-5-chloropyrazoles. These compounds have undergone regiospecific reactions, leading to products with potential biological significance, including the synthesis of {1-[(1-Benzyl-5-chloropyrazol-3-yl)methyl]indol-3-yl}sulfanylacetic acid through a sequence involving iodine, thiourea, and chloroacetic acid (Rudyakova et al., 2009).

Immunoactive Properties of Indol-3-ylsulfanylalkanecarboxylic Acids

A study has developed a method for synthesizing 1-alkyl(allyl)(benzyl)-substituted (indol-3-yl)-sulfanylalkanecarboxylic acids, leading to compounds with high dose-dependent antiproliferative activity. These compounds, particularly the (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)-alkanecarboxylic acids, have shown the ability to affect the spontaneous and mitogen-stimulated splenocyte proliferation of mice in vitro, indicating potential as immunomodulators (Mirskova et al., 2010).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Improving the accessibility of structure classes would open the door to new functionalization and could see these moieties incorporated into drug design strategies .

Eigenschaften

IUPAC Name |

N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXSLFHSOFVUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)

![N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2626324.png)